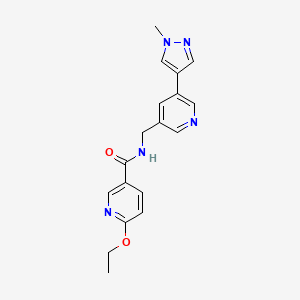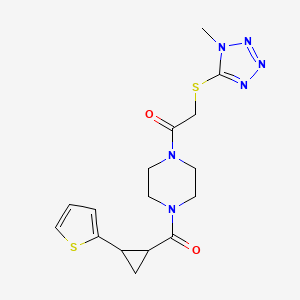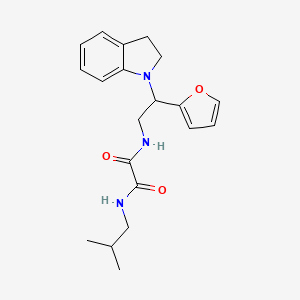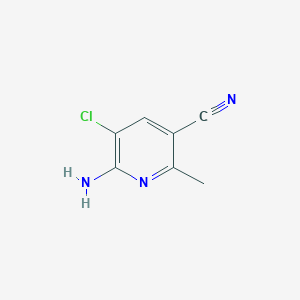![molecular formula C12H12N2O2S2 B2763747 Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate CAS No. 478030-88-5](/img/structure/B2763747.png)
Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate” is a chemical compound with the CAS Number: 478030-88-5 . It has a molecular weight of 280.37 .
Molecular Structure Analysis
The compound is built up by two main fragments—4-phenyl-1,2,3-thiadiazol-5-yl and methyl 2-sulfanylpropanoate . The InChI Code for this compound is 1S/C12H12N2O2S2/c1-8(11(15)16-2)17-12-10(13-14-18-12)9-6-4-3-5-7-9/h3-8H,1-2H3 .Physical And Chemical Properties Analysis
The compound is a liquid . More specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the current literature.科学的研究の応用
Antimicrobial Applications
Compounds derived from the core structure of Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate have shown significant promise in the development of novel antimicrobial agents. For instance, derivatives have been synthesized and evaluated for their activity against a variety of bacterial strains, including drug-resistant types of Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentration values as low as 0.03 μM, highlighting their potent and selective antimycobacterial effect (Karabanovich et al., 2016). These findings underscore the potential for developing new therapeutic agents targeting tuberculosis and other bacterial infections.
Antitumor and Antileukotrienic Agents
This compound derivatives have also been investigated for their potential in cancer treatment. For example, compounds with modifications at the sulfanyl group have been explored for their antileukotrienic properties, which are crucial in the development of treatments for diseases involving leukotrienes, such as asthma and allergic rhinitis (Jampílek et al., 2004). Additionally, derivatives have been studied as farnesyltransferase inhibitors with potent preclinical antitumor activity, highlighting their potential as therapeutic agents in cancer treatment (Hunt et al., 2000).
Enzyme Inhibition
The structure of this compound serves as a basis for synthesizing enzyme inhibitors. For instance, novel derivatives have been developed as selective inhibitors for enzymes like glutaminase, showcasing the potential for these compounds in the management of diseases where enzyme regulation plays a critical role (Shukla et al., 2012).
Safety and Hazards
作用機序
Target of Action
Compounds with a thiadiazole ring have been found to interact with a variety of biological targets .
Mode of Action
Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets .
Biochemical Pathways
Thiadiazole derivatives have been associated with a broad spectrum of pharmacological properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Thiadiazole derivatives have been associated with a broad spectrum of biological activities .
生化学分析
Biochemical Properties
It is known that thiadiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiadiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
It is known that thiadiazole derivatives can have a wide range of effects on cells . For example, some thiadiazole derivatives have been found to exhibit cytotoxic properties, indicating that they may have the potential to kill cancer cells .
Molecular Mechanism
It is known that thiadiazole derivatives can interact with various biomolecules and exert their effects at the molecular level . For instance, some thiadiazole derivatives have been found to inhibit certain enzymes .
Temporal Effects in Laboratory Settings
It is known that thiadiazole derivatives can have a range of effects over time .
Dosage Effects in Animal Models
It is known that the effects of thiadiazole derivatives can vary with dosage .
Metabolic Pathways
It is known that thiadiazole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that thiadiazole derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that thiadiazole derivatives can be localized to various subcellular compartments .
特性
IUPAC Name |
methyl 2-(4-phenylthiadiazol-5-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-8(11(15)16-2)17-12-10(13-14-18-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHAOXHUFBVVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=C(N=NS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Phenyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2763670.png)

![1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2763673.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2763683.png)
![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2763684.png)
![Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate](/img/structure/B2763685.png)

![1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763687.png)